molecular formula C18H21N5O2 B2495584 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 921897-00-9

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

Cat. No.: B2495584
CAS No.: 921897-00-9
M. Wt: 339.399
InChI Key: QKMPLGOJEFRKQB-UHFFFAOYSA-N
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Description

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of the pyrazolo[3,4-d]pyrimidine ring system , which is known to interact with various biological targets.

Mode of Action

As a derivative of the pyrazolo[3,4-d]pyrimidine ring system , it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and hydrophobic interactions

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess various biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Propanamide, a related compound, has a boiling point of 486.2 K , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the biological activities of related compounds , it is likely that this compound has significant effects at the molecular and cellular level.

Properties

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-3-16(24)19-7-8-23-17-15(10-21-23)18(25)22(12-20-17)11-14-6-4-5-13(2)9-14/h4-6,9-10,12H,3,7-8,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMPLGOJEFRKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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